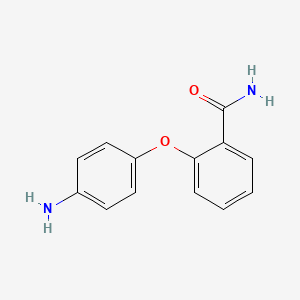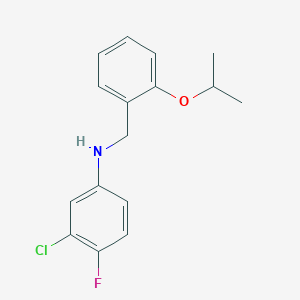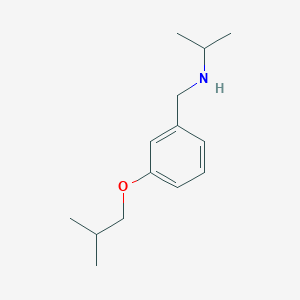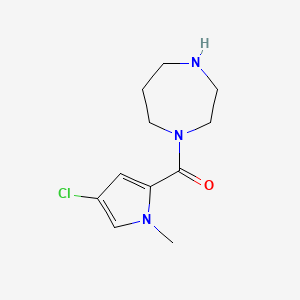![molecular formula C9H10ClF3N2O B1451711 3-{[3-Chlor-5-(trifluormethyl)-2-pyridinyl]-amino}-1-propanol CAS No. 1040006-07-2](/img/structure/B1451711.png)
3-{[3-Chlor-5-(trifluormethyl)-2-pyridinyl]-amino}-1-propanol
Übersicht
Beschreibung
The compound “3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-propanol” is an organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring in this compound is substituted with a chloro group at the 3-position and a trifluoromethyl group at the 5-position. The 2-position of the pyridine ring is connected to a propyl chain with an amino group at the 3-position and a hydroxyl group at the 1-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, which contributes to its aromaticity. The electronegative chlorine and fluorine atoms would create polar bonds, leading to regions of partial positive and negative charges within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyridine ring could undergo electrophilic substitution reactions, while the amino and hydroxyl groups could participate in various reactions such as condensation or redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar bonds would likely make the compound polar, potentially soluble in polar solvents, and may have a significant impact on its boiling and melting points .Wissenschaftliche Forschungsanwendungen
Agrochemische Industrie
3-{[3-Chlor-5-(trifluormethyl)-2-pyridinyl]-amino}-1-propanol: und seine Derivate werden hauptsächlich in der Agrochemie zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt. Der Trifluormethylpyridin (TFMP)-Rest, der Teil dieser Verbindung ist, wurde als zentrales Strukturelement in Wirkstoffen für Agrochemikalien identifiziert . Die einzigartige Kombination der physikalisch-chemischen Eigenschaften des Fluoratoms mit dem Pyridinring trägt zur biologischen Aktivität dieser Verbindungen bei.
Pharmazeutische Anwendungen
Mehrere pharmazeutische Produkte enthalten den TFMP-Rest aufgrund seiner vorteilhaften Eigenschaften. Die Derivate von TFMP wurden in Arzneimitteln integriert, die eine Marktzulassung erhalten haben, und viele weitere befinden sich in klinischen Studien . Das Vorhandensein von Fluoratomen verbessert häufig die biologische Aktivität und Stabilität dieser Medikamente.
Veterinärmedizin
In der Veterinärmedizin werden TFMP-Derivate in Medikamenten für Tiere eingesetzt. Diese Verbindungen wurden für die Verwendung in veterinärmedizinischen Produkten zugelassen, was ihre Sicherheit und Wirksamkeit bei der Behandlung verschiedener Tiergesundheitsprobleme belegt .
Synthese von Zwischenprodukten
Die fragliche Verbindung wird bei der Synthese von chemischen Zwischenprodukten verwendet. Diese Zwischenprodukte sind entscheidend für die Herstellung verschiedener fluorierter organischer Chemikalien, die in Forschung und Industrie zunehmend an Bedeutung gewinnen .
Entwicklung von Funktionsmaterialien
Die Entwicklung von Funktionsmaterialien, insbesondere in den Bereichen Elektronik und fortgeschrittene Materialien, beinhaltet häufig die Verwendung fluorierter Verbindungen. Die TFMP-Derivate dienen als Bausteine für die Herstellung von Materialien mit einzigartigen Eigenschaften .
Umweltverträglichkeitsprüfungen
Studien haben gezeigt, dass Metaboliten von Fungiziden, die TFMP-Strukturen enthalten, wie z. B. 3-Chlor-5-trifluormethylpyridin-2-carbonsäure, Wachstumsstörungen bei Pflanzen wie Vitis vinifera verursachen können . Dies unterstreicht die Bedeutung von Umweltverträglichkeitsprüfungen bei der Verwendung solcher Verbindungen in der Landwirtschaft.
Wirkmechanismus
Target of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is believed to interact with its targets, the spectrin-like proteins, leading to changes in the cytoskeleton of oomycetes . This interaction could potentially disrupt the normal functioning of these organisms.
Biochemical Pathways
Given its proposed interaction with spectrin-like proteins, it may impact pathways related to cytoskeleton maintenance and function .
Result of Action
Its interaction with spectrin-like proteins suggests it may disrupt the cytoskeleton of oomycetes, potentially inhibiting their growth and proliferation .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2O/c10-7-4-6(9(11,12)13)5-15-8(7)14-2-1-3-16/h4-5,16H,1-3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLJBBBOBFVMCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B1451633.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1451635.png)
![N-Ethyl-3-[(2-furylmethyl)amino]propanamide](/img/structure/B1451637.png)





![5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine](/img/structure/B1451649.png)

